

Spectroscopic Profile of (R)-Glycidyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Glycidyl butyrate

Cat. No.: B120968

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-Glycidyl butyrate**, a versatile chiral building block. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-Glycidyl butyrate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.35	dd	1H	O-CH ₂ (ester)
~3.95	dd	1H	O-CH ₂ (ester)
~3.20	m	1H	CH (epoxide)
~2.85	dd	1H	CH ₂ (epoxide)
~2.65	dd	1H	CH ₂ (epoxide)
~2.30	t	2H	α -CH ₂ (butyrate)
~1.65	sextet	2H	β -CH ₂ (butyrate)
~0.95	t	3H	CH ₃ (butyrate)

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~173.0	C=O (ester)
~65.0	O-CH ₂ (ester)
~49.0	CH (epoxide)
~44.5	CH ₂ (epoxide)
~35.5	α -CH ₂ (butyrate)
~18.0	β -CH ₂ (butyrate)
~13.5	CH ₃ (butyrate)

Source: Based on data available from SpectraBase and other chemical databases.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250, ~1180	Strong	C-O stretch (ester)
~910, ~840	Medium	C-O stretch (epoxide ring)

Source: Based on typical IR absorption frequencies for esters and epoxides and available spectra.[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
144.17	[M] ⁺ (Molecular Ion)

Source: The molecular weight of **(R)-Glycidyl butyrate** is 144.17 g/mol .[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **(R)-Glycidyl butyrate**.

Materials:

- **(R)-Glycidyl butyrate** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the **(R)-Glycidyl butyrate** sample into a clean, dry vial.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set appropriate parameters, including spectral width, acquisition time, and number of scans.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set appropriate parameters, including spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.

- Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and multiplicities.
- Identify the chemical shifts of the peaks in the ^{13}C NMR spectrum.

IR Spectroscopy

Objective: To obtain an infrared spectrum of **(R)-Glycidyl butyrate**.

Materials:

- **(R)-Glycidyl butyrate** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Instrument Setup:
 - Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
 - Record a background spectrum of the empty ATR crystal.
- Sample Application:
 - Place a small drop of the liquid **(R)-Glycidyl butyrate** sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- Data Processing:
 - Perform a background correction using the previously recorded background spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Assign the observed bands to the corresponding functional group vibrations.
- Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **(R)-Glycidyl butyrate**.

Materials:

- **(R)-Glycidyl butyrate** sample
- A suitable volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

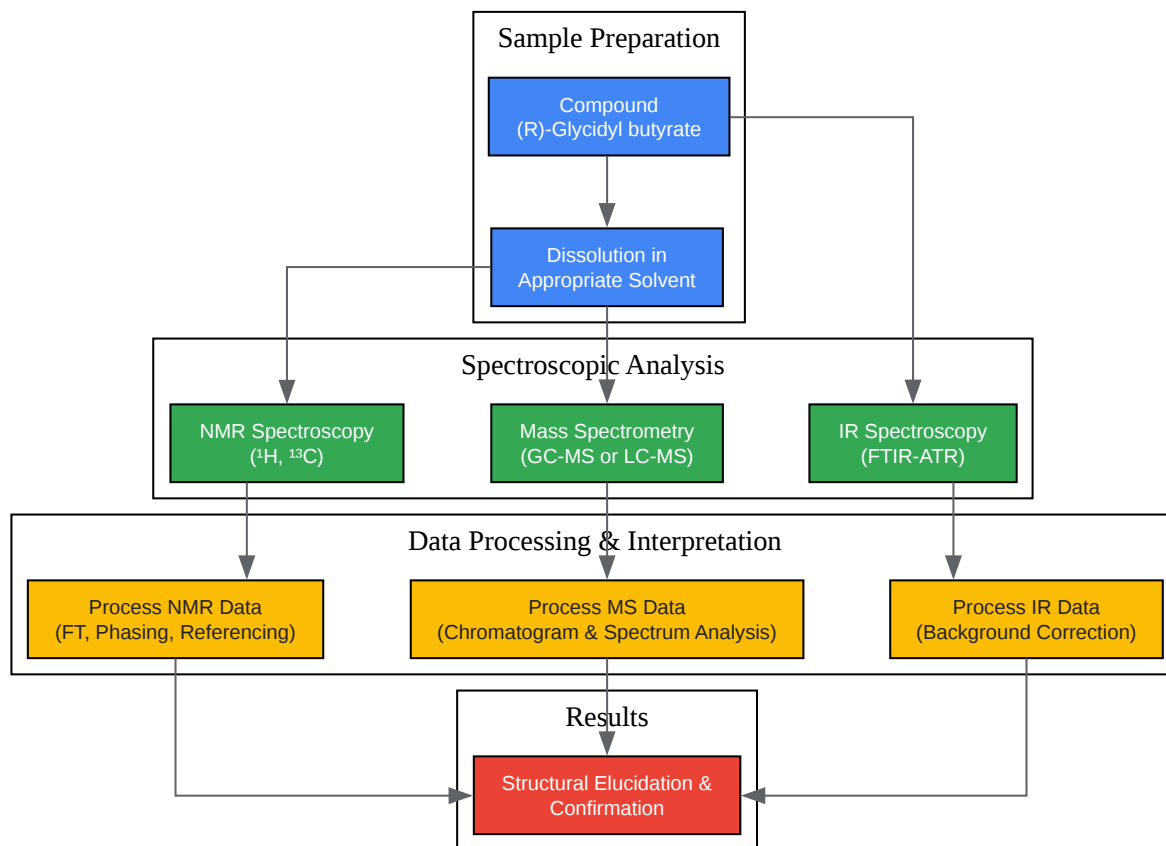
Procedure (General GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **(R)-Glycidyl butyrate** in a volatile solvent (e.g., 1 mg/mL in methanol).
- Instrument Setup:
 - Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary column).

- Establish a suitable temperature program for the GC oven to ensure separation and elution of the compound.
- Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).
- Use a standard ionization technique, such as Electron Ionization (EI).
- Injection and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
- Data Analysis:
 - Identify the peak corresponding to **(R)-Glycidyl butyrate** in the total ion chromatogram.
 - Examine the mass spectrum associated with this peak.
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **(R)-Glycidyl butyrate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Glycidyl butyrate | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Glycidyl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120968#spectroscopic-data-for-r-glycidyl-butyrate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com